molecular formula C14H16N2O2 B10951343 N-(2,6-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2,6-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10951343
M. Wt: 244.29 g/mol
InChI Key: MPQGIOUQCMZPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a chemical compound known for its unique structure and properties This compound is part of the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with appropriate reagents to form the isoxazole ring. One common method includes the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by cyclization to form the isoxazole ring . The reaction conditions often involve the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form. The use of advanced equipment and techniques ensures the efficient production of N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE include:

Uniqueness

N-(2,6-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific isoxazole ring structure and the presence of the dimethylphenyl group.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)12(8)15-14(17)13-10(3)11(4)18-16-13/h5-7H,1-4H3,(H,15,17)

InChI Key

MPQGIOUQCMZPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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